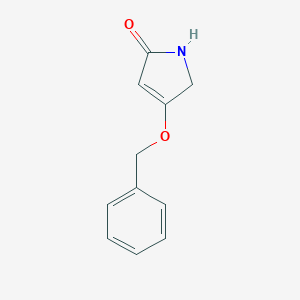
4-Benzyloxy-3-pyrrolin-2-one
Übersicht
Beschreibung
4-Benzyloxy-3-pyrrolin-2-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Antimicrobial Activity
4-Benzyloxy-3-pyrrolin-2-one has been explored for its potential antimicrobial properties. Research indicates that derivatives of pyrrolinones exhibit significant activity against various bacterial strains, which can be attributed to their ability to inhibit essential bacterial enzymes or disrupt cellular processes. For instance, compounds derived from this scaffold have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, particularly through the modulation of signaling pathways involved in cell survival and proliferation. For example, a study highlighted that specific analogs of this compound exhibited cytotoxic effects on human cancer cell lines, suggesting a promising avenue for cancer therapeutics .
3. Neurological Applications
Recent research has focused on the role of this compound in neurological disorders. Its derivatives have been shown to act as antagonists for P2X receptors, which are implicated in pain signaling and inflammation. This suggests potential applications in developing analgesics or anti-inflammatory medications .
Synthetic Applications
1. Asymmetric Synthesis
The compound serves as a chiral building block in asymmetric synthesis, allowing for the creation of optically active compounds. The ability to introduce chirality into synthetic pathways is crucial for developing pharmaceuticals with desired biological activity and reduced side effects .
2. Organocatalysis
this compound has been utilized as an organocatalyst in various organic transformations. Its effectiveness in catalyzing reactions highlights its importance in green chemistry initiatives, where minimizing waste and improving reaction efficiency are paramount .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrrolinone derivatives against clinical isolates of E. coli. The results indicated that modifications to the benzyl moiety significantly enhanced antibacterial activity, demonstrating the importance of structural optimization.
Case Study 2: Cancer Cell Apoptosis
In another investigation, derivatives of this compound were tested against various human cancer cell lines. The study found that specific substitutions on the pyrrolinone ring improved cytotoxicity, leading to further exploration into their mechanisms of action.
Eigenschaften
CAS-Nummer |
113896-95-0 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
3-phenylmethoxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C11H11NO2/c13-11-6-10(7-12-11)14-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,12,13) |
InChI-Schlüssel |
FIPLVTFTJOOADU-UHFFFAOYSA-N |
SMILES |
C1C(=CC(=O)N1)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1C(=CC(=O)N1)OCC2=CC=CC=C2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













